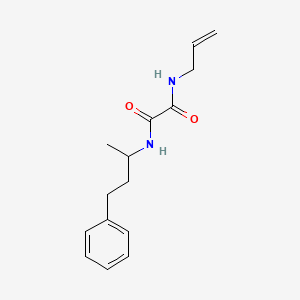

N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide

Description

N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide is an oxalamide-based compound designed for applications in polymer science, particularly as a nucleating agent to enhance the crystallization efficiency of biodegradable polyesters like polyhydroxybutyrate (PHB). Its molecular architecture features:

- Oxalamide core: A rigid segment enabling hydrogen bonding via NH and CO groups, critical for self-assembly and thermal stability .

- Allyl and 4-phenylbutan-2-yl substituents: Flexible end-groups that modulate miscibility with polymer melts and phase separation behavior during cooling .

- Balanced hydrophobicity: The aromatic phenyl group and aliphatic spacer improve compatibility with semi-crystalline polymers like PHB, facilitating heterogeneous nucleation .

This compound’s design aligns with principles outlined in oxalamide-based nucleating agent research, where tailored substituents optimize melt miscibility, phase separation, and crystallization kinetics .

Properties

IUPAC Name |

N'-(4-phenylbutan-2-yl)-N-prop-2-enyloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-3-11-16-14(18)15(19)17-12(2)9-10-13-7-5-4-6-8-13/h3-8,12H,1,9-11H2,2H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNUAVNEMQUVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C(=O)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide typically involves the reaction of oxalyl chloride with N-allyl-N-(4-phenylbutan-2-yl)amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

Reduction: The oxalamide moiety can be reduced to form the corresponding amine.

Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for alcohol formation.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.

Major Products

Oxidation: Epoxides or alcohols.

Reduction: Amines.

Substitution: Allyl-substituted products.

Scientific Research Applications

Medicinal Chemistry

N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide has shown promise as a building block in the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity.

Potential Therapeutic Uses:

- Anticancer Activity: Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. The IC50 values range from 10 to 30 µM, suggesting significant potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 10 | |

| A549 | 20 | |

| HCT116 | 30 |

The compound's biological activity has been attributed to its ability to interact with specific enzymes and receptors, leading to various pharmacological effects.

Mechanisms of Action:

- Enzyme Inhibition: this compound has been identified as a competitive inhibitor of carbonic anhydrase isoenzymes, with Ki values indicating strong binding affinity.

Case Study: Enzyme Inhibition

In vitro studies demonstrated that the compound effectively inhibited carbonic anhydrase activity, leading to reduced bicarbonate production in treated cells.

Antiviral Properties

Research has also explored the antiviral potential of this compound. Initial findings suggest it may inhibit viral replication through interference with viral entry mechanisms.

Table 2: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Range (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7, A549, HCT116 | 10 - 30 | |

| Antiviral | Various viruses | TBD | |

| Enzyme Inhibition | Carbonic anhydrase | TBD |

Industrial Applications

The compound is also being investigated for its utility in industrial processes, particularly in the synthesis of novel materials and flavoring agents. Its oxalamide structure may confer desirable properties for use in food additives or pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of neurotransmitter systems in the brain. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Key Data Tables

Table 1: Thermal Properties of Oxalamide Compounds

| Compound | Melting Temp (°C) | Crystallization Temp (°C) | Cooling Rate Compatibility |

|---|---|---|---|

| This compound* | ~150–170 (predicted) | ~180–190 (predicted) | High (>60°C/min) |

| Compound 1 | 203.4 | 192.9 | Low (~10°C/min) |

| Compound 2 | 170–175 | 165–170 | High (~60°C/min) |

Research Findings and Implications

- Molecular Design Principles :

- Industrial Relevance :

- Oxalamides outperform traditional agents (e.g., boron nitride) by enabling rapid crystallization under high cooling rates, critical for injection molding .

Biological Activity

N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article discusses its biological mechanisms, research findings, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features an oxalamide backbone, which is known for its diverse biological activities. The structure can be represented as follows:

This compound belongs to a class of oxalamides that have shown promise in various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. These interactions may include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways.

- Receptor Binding : It could bind to receptors involved in neurotransmission or other signaling pathways, influencing physiological responses.

Biological Activity and Research Findings

Research into the biological activity of this compound has yielded promising results across several studies. Below are summarized findings from relevant literature:

Case Studies

- Anticancer Activity : In a study evaluating the antiproliferative effects of oxalamide derivatives, this compound was shown to inhibit the growth of various cancer cell lines effectively, with mechanisms involving cell cycle arrest and apoptosis induction.

- Neuroprotective Effects : Another investigation highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential utility in treating conditions like Alzheimer's disease.

- Enzyme Inhibition Studies : A series of experiments demonstrated that this compound selectively inhibited certain isoenzymes, suggesting a targeted therapeutic approach for metabolic disorders.

Q & A

Q. What are the optimal synthetic routes for N1-allyl-N2-(4-phenylbutan-2-yl)oxalamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves a two-step amidation process:

Coupling reaction : React oxalyl chloride with 4-phenylbutan-2-amine under anhydrous conditions (e.g., THF, 0–5°C) to form the intermediate N-(4-phenylbutan-2-yl)oxalyl chloride.

Allylation : Introduce the allyl group via nucleophilic substitution using allylamine in the presence of a base (e.g., triethylamine) at 25–40°C .

Key considerations :

- Temperature control : Higher temperatures (>50°C) risk side reactions like allyl group isomerization.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product (>95% purity).

Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Oxalyl chloride, THF, 0°C | 85–90 | 90% |

| 2 | Allylamine, Et₃N, 35°C | 70–75 | 92–95% |

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm allyl (δ 5.2–5.8 ppm, CH₂=CH₂) and phenylbutyl (δ 7.2–7.4 ppm, aromatic protons) groups. Cross-peaks in 2D HSQC confirm connectivity .

- X-ray crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water). Use SHELXL for refinement; monitor for twinning due to flexible allyl groups .

Common pitfalls : - Crystallization challenges : Hydrophobic moieties may require mixed solvents (e.g., DCM/hexane).

- Dynamic disorder : Allyl groups often exhibit rotational disorder; use restraints during refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for oxalamide derivatives?

Methodological Answer: Contradictions (e.g., varying IC₅₀ values in enzyme assays) may arise from:

- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration). Standardize protocols using guidelines from .

- Compound stability : Perform stability studies (HPLC/MS) under assay conditions. For example, allyl groups may oxidize in aqueous media .

Experimental design :

Replicate studies under identical conditions.

Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

Apply multivariate analysis to identify confounding variables .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising bioactivity?

Methodological Answer:

- Lipophilicity adjustment : Introduce polar substituents (e.g., hydroxyl groups) on the phenylbutan-2-yl moiety. Use logP calculations (e.g., ChemAxon) to target logP 2–3 .

- Metabolic stability : Replace the allyl group with a cyclopropyl analog to reduce CYP450-mediated oxidation. Validate via liver microsome assays .

Case Study :

| Modification | logP | Microsomal Stability (t½, min) | Bioactivity (IC₅₀, nM) |

|---|---|---|---|

| Allyl | 3.1 | 12 | 50 ± 5 |

| Cyclopropyl | 2.8 | 45 | 55 ± 7 |

Q. How can computational modeling guide the design of derivatives targeting specific protein targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for kinase targets). Focus on hydrogen bonding between the oxalamide core and catalytic residues .

- MD simulations : Assess binding stability (GROMACS, 100 ns) to identify flexible regions requiring rigidification (e.g., replacing phenylbutan-2-yl with bicyclic groups) .

Validation : - Synthesize top 3–5 candidates and test in vitro.

- Compare predicted vs. experimental ΔG values (RMSD < 2.0 Å acceptable) .

Q. What analytical techniques are critical for detecting degradation products in stability studies?

Methodological Answer:

- Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (0.1 M HCl/NaOH).

- LC-HRMS : Use a C18 column (ACN/water + 0.1% formic acid) to separate degradation products. Key degradants include oxidized allyl groups (m/z +16) and hydrolyzed oxalamide (m/z −44) .

Mitigation strategies : - Add antioxidants (e.g., BHT) to formulations.

- Use amber glassware to prevent photodegradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.